molecular formula C24H21NO2 B2721263 4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan] CAS No. 1799616-63-9

4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]

Cat. No.: B2721263
CAS No.: 1799616-63-9
M. Wt: 355.437
InChI Key: CWSDAHMQAIBNFK-XMMPIXPASA-N
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Description

4-Benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan] is a complex organic compound characterized by its fused ring structure, which includes a benzofuran and a spiro-oxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are still being explored. Preliminary studies suggest that it may have antimicrobial properties, making it a potential candidate for developing new antibiotics.

Medicine: Research is ongoing to determine the medicinal properties of this compound. It has shown promise in preliminary studies for its potential use in treating various diseases, although more research is needed to confirm its efficacy and safety.

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The exact mechanism by which 4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan] exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share a similar fused ring structure but may differ in the substituents attached to the rings.

  • Spiro-oxazines: These compounds also contain a spiro-oxazine moiety but may have different aromatic groups.

Uniqueness: 4-Benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan] is unique due to its specific combination of benzofuran and spiro-oxazine rings, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(3S)-4-benzyl-5'-phenylspiro[2H-1,4-benzoxazine-3,3'-2H-furan]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2/c1-3-9-19(10-4-1)16-25-21-13-7-8-14-22(21)26-17-24(25)15-23(27-18-24)20-11-5-2-6-12-20/h1-15H,16-18H2/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSDAHMQAIBNFK-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(=C2)C3=CC=CC=C3)N(C4=CC=CC=C4O1)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]2(COC(=C2)C3=CC=CC=C3)N(C4=CC=CC=C4O1)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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